3-(4-chlorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a chlorophenyl group. It has garnered significant interest in the fields of medicinal chemistry and material science due to its potential therapeutic properties and versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of hydrazides with carboxylic acids or their derivatives. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis to accelerate reaction rates and improve efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a thiophene ring, an oxadiazole ring, and a chlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13ClN4O3S |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13ClN4O3S/c17-11-5-3-10(4-6-11)13-20-16(24-21-13)15(23)19-8-7-18-14(22)12-2-1-9-25-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23) |
InChI Key |
JNFKLJLOYVYJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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